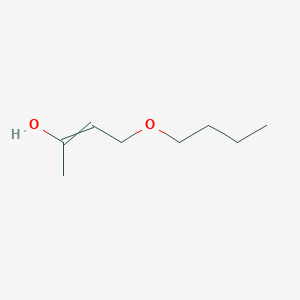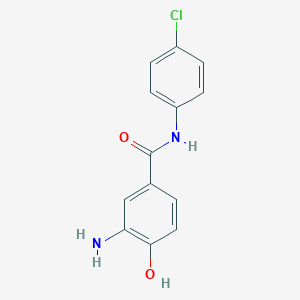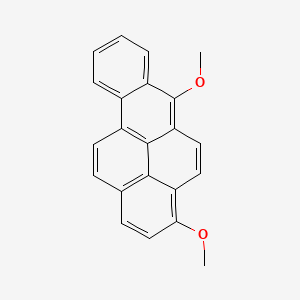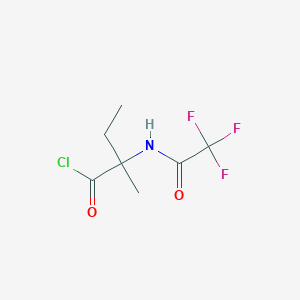![molecular formula C11H19ClO2 B14512077 11-Chlorobicyclo[4.4.1]undecane-1,6-diol CAS No. 63366-11-0](/img/structure/B14512077.png)
11-Chlorobicyclo[4.4.1]undecane-1,6-diol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Chlorobicyclo[4.4.1]undecane-1,6-diol is a chemical compound with the molecular formula C11H19ClO2 It consists of a bicyclic structure with a chlorine atom and two hydroxyl groups attached This compound is part of the bicyclo[44
Méthodes De Préparation
The synthesis of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol typically involves multiple steps, starting from simpler organic molecules. One common method involves the use of a [4 + 2] cycloaddition reaction, which allows for the formation of the bicyclic core . The reaction conditions often include the use of organocatalysts to achieve high enantioselectivity. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
11-Chlorobicyclo[4.4.1]undecane-1,6-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives with altered functional groups.
Substitution: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
11-Chlorobicyclo[4.4.1]undecane-1,6-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a subject of study for understanding molecular interactions and biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 11-Chlorobicyclo[4.4.1]undecane-1,6-diol involves its interaction with specific molecular targets. The hydroxyl groups and chlorine atom play crucial roles in these interactions, affecting the compound’s reactivity and binding affinity. The pathways involved may include enzymatic reactions where the compound acts as a substrate or inhibitor.
Comparaison Avec Des Composés Similaires
Similar compounds to 11-Chlorobicyclo[4.4.1]undecane-1,6-diol include other bicyclic molecules like undecane-1,11-diol . Compared to these compounds, this compound is unique due to the presence of the chlorine atom, which imparts different chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be suitable.
Propriétés
Numéro CAS |
63366-11-0 |
|---|---|
Formule moléculaire |
C11H19ClO2 |
Poids moléculaire |
218.72 g/mol |
Nom IUPAC |
11-chlorobicyclo[4.4.1]undecane-1,6-diol |
InChI |
InChI=1S/C11H19ClO2/c12-9-10(13)5-1-2-6-11(9,14)8-4-3-7-10/h9,13-14H,1-8H2 |
Clé InChI |
FBCFFHRBUFRIAJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(CCCCC(C1)(C2Cl)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,2'-[1,2-Phenylenebis(oxy)]bis(N-methyl-N-octadecylacetamide)](/img/structure/B14511996.png)



![N-Methyl-N-phenyl-4-[(E)-(1,3-thiazol-2-yl)diazenyl]aniline](/img/structure/B14512018.png)






![4-[(4-Methoxyphenyl)methylidene]-3,4-dihydro-1-benzoxepin-5(2H)-one](/img/structure/B14512068.png)
![Hexahydropyridazino[3,4-c]pyridazine-3,6(2H,4H)-dione](/img/structure/B14512072.png)

